molecular formula C15H28N2O5 B15315523 tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate

tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate

Cat. No.: B15315523
M. Wt: 316.39 g/mol
InChI Key: QRJRIJHXYAOCRS-QWRGUYRKSA-N
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Description

tert-Butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with tert-butyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the introduction of hydroxyl groups and the formation of the piperidine ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove protective groups or to modify functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the tert-butyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can introduce new functional groups into the piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ability to form stable intermediates makes it useful in the study of enzyme mechanisms and metabolic pathways.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the piperidine ring can lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and function. The presence of tert-butyl groups and the piperidine ring can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S)-3-hydroxypiperidin-1-carboxylate
  • tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and hydroxyl groups. This combination of features allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H28N2O5

Molecular Weight

316.39 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate

InChI

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-10-7-8-17(9-11(10)18)13(20)22-15(4,5)6/h10-11,18H,7-9H2,1-6H3,(H,16,19)/t10-,11-/m0/s1

InChI Key

QRJRIJHXYAOCRS-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C[C@@H]1O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1O)C(=O)OC(C)(C)C

Origin of Product

United States

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